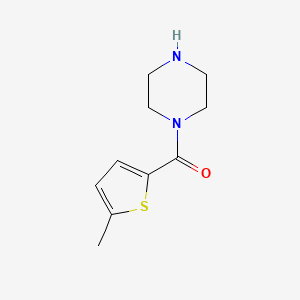![molecular formula C10H9F6N B13207527 3,3,3-Trifluoro-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13207527.png)
3,3,3-Trifluoro-2-[3-(trifluoromethyl)phenyl]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-2-[3-(trifluoromethyl)phenyl]propan-1-amine: is an organofluorine compound characterized by the presence of trifluoromethyl groups attached to both the phenyl ring and the propan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2-[3-(trifluoromethyl)phenyl]propan-1-amine typically involves the introduction of trifluoromethyl groups through nucleophilic substitution reactions. One common method is the reaction of 3-(trifluoromethyl)benzaldehyde with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts, such as palladium or nickel complexes, can also be employed to improve reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, potassium carbonate, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, alkoxides.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,3,3-Trifluoro-2-[3-(trifluoromethyl)phenyl]propan-1-amine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique electronic properties make it valuable in the development of new materials with enhanced stability and reactivity.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development.
Medicine: In medicine, the compound is explored for its potential therapeutic applications. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable component in the design of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mecanismo De Acción
The mechanism of action of 3,3,3-Trifluoro-2-[3-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the specific target and the nature of the interaction.
Comparación Con Compuestos Similares
- 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
- 1,1,1-Trifluoro-3-phenyl-2-propanone
- 3-(Trifluoromethyl)phenol
- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
Comparison: Compared to these similar compounds, 3,3,3-Trifluoro-2-[3-(trifluoromethyl)phenyl]propan-1-amine is unique due to the presence of both trifluoromethyl groups and an amine functional group. This combination imparts distinct electronic and steric properties, making it more versatile in various chemical reactions and applications. The presence of the amine group also allows for potential interactions with biological targets, enhancing its utility in medicinal chemistry.
Propiedades
Fórmula molecular |
C10H9F6N |
|---|---|
Peso molecular |
257.18 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H9F6N/c11-9(12,13)7-3-1-2-6(4-7)8(5-17)10(14,15)16/h1-4,8H,5,17H2 |
Clave InChI |
PVPQDTNAWZGCJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C(CN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Bromomethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B13207445.png)
![[3,3'-Bithiophene]-4-carboxaldehyde](/img/structure/B13207457.png)
![4-Methyl-4-azaspiro[2.5]octan-7-one](/img/structure/B13207460.png)
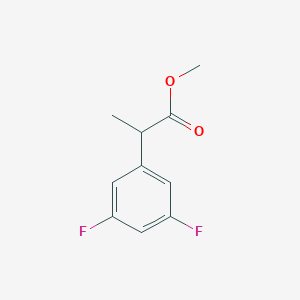
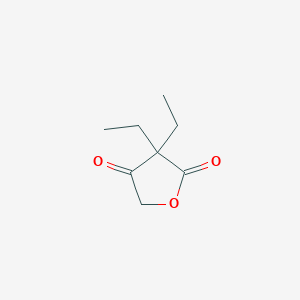
![6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13207477.png)
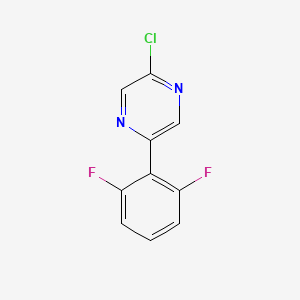
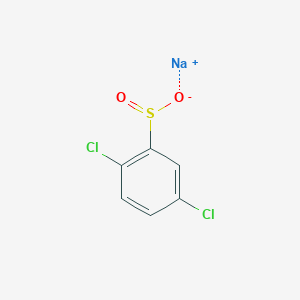
![N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine](/img/structure/B13207497.png)
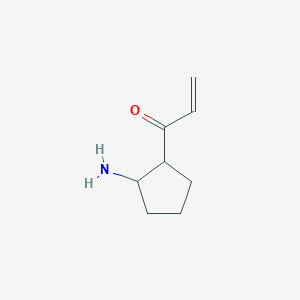
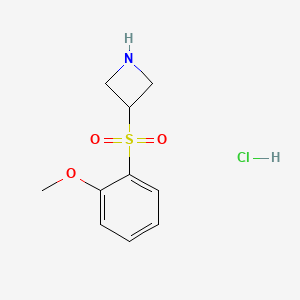

![1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13207539.png)
